n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
CAS No. |
917895-57-9 |
|---|---|
Molecular Formula |
C10H12F3N3 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-14-6-5-8(16-9)15-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15,16) |
InChI Key |
OPZQWUQDTHTJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Malonamide with Trifluoroacetate Derivatives
A widely reported method involves the cyclocondensation of malonamide (1) with methyl trifluoroacetate (2) under basic conditions. Sodium hydride or sodium methoxide in toluene or methanol facilitates deprotonation, enabling nucleophilic attack by the malonamide enolate on the electrophilic carbonyl carbon of methyl trifluoroacetate. This forms a β-ketoamide intermediate, which undergoes cyclization to yield 2-(trifluoromethyl)pyrimidine-4,6-diol (3).
Reaction Conditions:
- Solvent: Toluene or methanol
- Base: Sodium hydride (60% dispersion) or sodium methoxide
- Temperature: 40–70°C (reflux)
- Yield: ~65% after purification
This intermediate (3) is subsequently functionalized at the 4-position via halogenation or amination.
Nitration and Halogenation of Pyrimidine Intermediates
To introduce a leaving group at the 4-position, 2-(trifluoromethyl)pyrimidine-4,6-diol (3) undergoes nitration or chlorination. For example, treatment with fuming nitric acid at 4–6°C nitrates the 5-position, yielding 5-nitro-2-(trifluoromethyl)pyrimidine-4,6-diol (4). Subsequent chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces hydroxyl groups with chlorine atoms, producing 4,6-dichloro-2-(trifluoromethyl)pyrimidine (5).
Critical Considerations:
- Nitration requires strict temperature control (<25°C) to avoid side reactions.
- Chlorination efficiency depends on the stoichiometry of POCl₃ and catalytic dimethylformamide (DMF).
Introduction of the Cyclopentylamine Group
The cyclopentylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution (SNAr)
4-Chloro-2-(trifluoromethyl)pyrimidine (5) reacts with cyclopentylamine (6) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The electron-withdrawing trifluoromethyl group activates the pyrimidine ring, facilitating displacement of the chlorine atom at the 4-position.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile
- Base: K₂CO₃ or Et₃N
- Temperature: 80–100°C (reflux)
- Yield: ~70–85% after purification
Mechanistic Insight:
The trifluoromethyl group enhances ring electrophilicity, lowering the energy barrier for nucleophilic attack. Cyclopentylamine, a primary amine, acts as the nucleophile, with the base deprotonating it to generate a more reactive amide ion.
Industrial-Scale Optimization
For large-scale production, key optimizations include:
Solvent and Catalyst Selection
Purification Techniques
- Recrystallization: The crude product is recrystallized from ethanol/water mixtures to remove unreacted cyclopentylamine and inorganic salts.
- Column Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients achieves >98% purity.
Patent Literature and Novel Approaches
The compound is covered in patent WO2006/136442 A1 (Novartis AG), which details a two-step synthesis:
- Step 1: Chlorination of 2-(trifluoromethyl)pyrimidin-4-ol to 4-chloro-2-(trifluoromethyl)pyrimidine.
- Step 2: Amination with cyclopentylamine in DMF at 90°C for 12 hours.
Key Patent Claims:
- Use of microwave irradiation to reduce reaction time from 12 hours to 30 minutes.
- Inclusion of catalytic iodide salts (e.g., KI) to enhance chlorination efficiency.
Analytical Characterization
Synthetic batches are validated using:
- NMR Spectroscopy: $$ ^1\text{H} $$, $$ ^{13}\text{C} $$, and $$ ^{19}\text{F} $$ NMR confirm structure and purity.
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (231.218 g/mol).
- HPLC: Reverse-phase HPLC with UV detection ensures >98% chemical purity.
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Functionalization
Competing reactions at the 2-, 4-, and 6-positions are minimized by:
- Steric Effects: Bulky cyclopentylamine preferentially attacks the less hindered 4-position.
- Electronic Effects: The trifluoromethyl group directs substitution to the 4-position via resonance withdrawal.
Chemical Reactions Analysis
n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Scientific Research Applications
n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is used in a variety of scientific research applications:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in different organic reactions.
- Biology The compound has been studied for its potential biological activities, including anti-inflammatory and antitumor properties.
- Medicine Research has indicated that pyrimidine derivatives, including this compound, have potential therapeutic applications in treating diseases such as cancer and tuberculosis.
- Industry It is used in developing new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Structural Characteristics
The presence of three nitrogen atoms within the pyrimidine ring is crucial for biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development. The trifluoromethyl group improves binding interactions with proteins, enhancing the compound's potency as an inhibitor of certain kinases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly kinases involved in cancer pathways. Key mechanisms include:
- Kinase Inhibition Similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Activity Research suggests that this compound may also exhibit anti-inflammatory properties, potentially by modulating signaling pathways involved in inflammation.
Chemical Reactions
This compound undergoes different types of chemical reactions:
- Oxidation This compound can be oxidized under specific conditions to form corresponding oxidized products.
- Reduction Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
- Substitution The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Physicochemical Properties
Key Research Findings
- Substituent Position Matters : The trifluoromethyl group at C2 (vs. C6 in ) significantly alters electronic distribution, affecting reactivity and binding .
- Steric Effects : Bulky groups (e.g., butylphenyl in ) improve target affinity but may reduce bioavailability .
- Synthetic Flexibility : Halogenated pyrimidines (Cl, CF₃, CCl₃) enable diverse functionalization, aiding drug discovery pipelines .
Biological Activity
n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a cyclopentyl group and a trifluoromethyl substituent, which significantly influence its pharmacological properties.
Structural Characteristics
The compound's structure can be represented as follows:
This indicates the presence of three nitrogen atoms within the pyrimidine ring, which is crucial for its biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cancer pathways. The trifluoromethyl group improves binding interactions with these proteins, enhancing the compound's potency as an inhibitor of certain kinases.
Key Mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Activity : Research indicates that this compound may also exhibit anti-inflammatory properties, potentially by modulating signaling pathways involved in inflammation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Cyclopentyl group, trifluoromethyl | Kinase inhibition, anti-inflammatory | Not specified |
| PD-0332991 (palbociclib) | Pyrido[2,3-d]pyrimidine derivative | Selective CDK4/6 inhibition | CDK4: 0.011 μM; CDK6: 0.015 μM |
| 7-Oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine | Cyano group at Y position | Antiproliferative activity | Not specified |
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that compounds similar to this compound effectively inhibited cell proliferation in various cancer cell lines. For instance, PD-0332991 has shown significant cytostatic effects in RB-positive tumor cells, highlighting the potential therapeutic applications of pyrimidine derivatives in oncology .
-
Mechanistic Insights :
- Research into the structure–activity relationships (SAR) of pyrimidine derivatives indicates that modifications at specific positions can enhance biological activity. The presence of electron-withdrawing groups like trifluoromethyl contributes to increased binding affinity towards target kinases, thereby improving therapeutic efficacy .
- Animal Model Studies :
Q & A
What are the optimal synthetic routes for n-Cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine, and how can yield be maximized?
Answer:
The synthesis typically involves coupling a cyclopentylamine group to a pre-functionalized pyrimidine core. A common method is nucleophilic aromatic substitution (SNAr) under reflux conditions. For example, in analogous trifluoromethylpyrimidine derivatives, reactions are conducted in anhydrous THF or DMF at 80–100°C for 6–12 hours, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) . Key parameters:
- Catalyst: Potassium carbonate or DIPEA.
- Reaction Monitoring: TLC or HPLC-MS to track intermediate formation.
- Yield Optimization: Use of microwave-assisted synthesis (30–60 minutes) can enhance efficiency.
How do computational methods aid in predicting the electronic and steric effects of the trifluoromethyl group in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model the electron-withdrawing effect of the -CF₃ group, which polarizes the pyrimidine ring and influences reactivity. Computational tools like Gaussian or ORCA can predict:
- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites.
- Steric Effects: Molecular volume analysis to assess substituent bulk (e.g., cyclopentyl vs. aryl groups).
- Solubility: LogP calculations (e.g., -CF₃ increases hydrophobicity by ~0.5 log units).
What challenges arise in crystallographic characterization of this compound?
Answer:
Crystallization often faces:
- Disorder in the CF₃ Group: Observed in related compounds, where fluorine atoms split into multiple sites (occupancy ratios refined to ~70:30) .
- Conformational Flexibility: The cyclopentyl group may adopt multiple orientations, requiring low-temperature (100 K) data collection to minimize thermal motion .
- Software Solutions: SHELXL refinement with restraints for disordered atoms and anisotropic displacement parameters .
Example Crystallographic Data (Hypothetical):
| Parameter | Value |
|---|---|
| Space Group | P1 |
| a, b, c (Å) | 8.724, 15.141, 17.844 |
| Dihedral Angle (Pyrimidine-CF₃) | 70.7°–79.7° |
How does the trifluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?
Answer:
The -CF₃ group enhances:
- Metabolic Stability: Reduces oxidative metabolism (CYP450 inhibition assays).
- Binding Affinity: Polar interactions with hydrophobic pockets (e.g., kinase ATP-binding sites).
In analogs, replacing -CF₃ with -Cl or -CH₃ decreased potency by 5–10-fold in enzyme inhibition assays .
What analytical techniques are critical for purity assessment and stability studies?
Answer:
- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect degradation products.
- NMR (¹H/¹⁹F): Confirm regiochemistry (e.g., ¹⁹F NMR δ -60 to -65 ppm for -CF₃).
- DSC/TGA: Assess thermal stability (decomposition >200°C typical for trifluoromethylpyrimidines).
How can solubility and formulation challenges be addressed for in vitro assays?
Answer:
- Co-solvents: DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80.
- Nanoparticle Formulation: Liposomal encapsulation (e.g., PEGylated lipids) improves aqueous solubility for cell-based assays.
What are the best practices for handling air/moisture-sensitive intermediates in synthesis?
Answer:
- Schlenk Techniques: For reactions requiring anhydrous conditions.
- Storage: Under argon at -20°C in flame-sealed ampoules.
- Quenching: Use degassed methanol for sensitive intermediates (e.g., Grignard reagents).
How do structural analogs (e.g., N-aryl vs. N-cyclopentyl) affect pharmacokinetic properties?
Answer:
- Cyclopentyl Group: Increases metabolic stability (reduced CYP3A4-mediated oxidation) compared to aryl groups.
- LogD: Cyclopentyl derivatives show ~0.3–0.5 higher logD than N-methyl analogs, impacting blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
